molecular formula C9H18N2O B1484093 (3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol CAS No. 1867710-69-7

(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol

Cat. No.: B1484093
CAS No.: 1867710-69-7
M. Wt: 170.25 g/mol
InChI Key: DVPWRUDXMXOUCD-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring is a key structural feature in medicinal chemistry, offering stereochemical complexity and enabling efficient exploration of pharmacophore space. Pyrrolidine derivatives, including those with cyclobutyl(methyl)amino groups, are investigated for their potential in treating various diseases due to their diverse biological profiles. The stereochemistry of pyrrolidine derivatives significantly influences their interaction with biological targets, impacting the drug candidates' efficacy and safety profiles. The design of novel pyrrolidine compounds involves intricate synthetic strategies and structure-activity relationship (SAR) analysis to optimize biological activity and selectivity for specific targets (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The configuration of stereocenters in compounds similar to "(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol" plays a crucial role in determining their pharmacological properties. Studies on the stereochemistry of phenylpiracetam and its methyl derivative demonstrate the importance of specific stereoisomers in enhancing pharmacological effects. These investigations reveal that the stereochemistry of pyrrolidine derivatives is directly related to their biological properties, underscoring the necessity of selecting the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).

Properties

IUPAC Name

(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(7-3-2-4-7)8-5-10-6-9(8)12/h7-10,12H,2-6H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPWRUDXMXOUCD-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CNC[C@H]1O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol
Reactant of Route 2
(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol
Reactant of Route 3
(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol
Reactant of Route 4
(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol
Reactant of Route 5
(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol
Reactant of Route 6
(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.